molecular formula C24H23NO6S B281590 2-Methoxyethyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate

2-Methoxyethyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate

Cat. No. B281590
M. Wt: 453.5 g/mol
InChI Key: UXMWAMCTYUMRIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyethyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential for use in various applications.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This compound binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer and neuroprotective effects, 2-Methoxyethyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been shown to exhibit anti-inflammatory and analgesic properties. It has also been found to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methoxyethyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate in lab experiments is its ability to selectively target cancer cells while sparing normal cells. However, one limitation is that its mechanism of action may be similar to other anticancer agents, leading to potential drug resistance.

Future Directions

For research on 2-Methoxyethyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate include investigating its potential use in combination with other anticancer agents to enhance its efficacy and reduce the risk of drug resistance. Additionally, further studies are needed to explore its neuroprotective effects and potential use in treating neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-Methoxyethyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate involves the reaction of 2-methyl-5-aminonaphtho[1,2-b]furan-3-carboxylic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with 2-methoxyethanol and an acid catalyst to yield the final product.

Scientific Research Applications

2-Methoxyethyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been studied for its potential use as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C24H23NO6S

Molecular Weight

453.5 g/mol

IUPAC Name

2-methoxyethyl 2-methyl-5-[(4-methylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C24H23NO6S/c1-15-8-10-17(11-9-15)32(27,28)25-21-14-20-22(24(26)30-13-12-29-3)16(2)31-23(20)19-7-5-4-6-18(19)21/h4-11,14,25H,12-13H2,1-3H3

InChI Key

UXMWAMCTYUMRIK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCCOC)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCCOC)C

Origin of Product

United States

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